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molecular formula C6H14Cl2N4 B8661997 4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride

4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride

Cat. No. B8661997
M. Wt: 213.11 g/mol
InChI Key: FLMLVYTUWIGWGM-UHFFFAOYSA-N
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Patent
US07179801B2

Procedure details

A mixture of methyl N-[2-(1-methyl-5-triphenylmethylaminopyrazol-4-yl)ethyl]carbamate (15.3 g, 34.7 mmol) and concentrated hydrochloric acid (80 ml) was stirred under reflux for 13 hours. The reaction mixture was washed with ethyl acetate. The organic layer was separated, and the aqueous layer was concentrated in vacuo. The residue was triturated with diisopropyl ether and dried in vacuo to give 2-(5-amino-1-methylpyrazol-4-yl)ethylamine dihydrochloride (6.1 g) as a colorless solid.
Name
methyl N-[2-(1-methyl-5-triphenylmethylaminopyrazol-4-yl)ethyl]carbamate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH:7]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:5]([CH2:27][CH2:28][NH:29]C(=O)OC)[CH:4]=[N:3]1.[ClH:34]>>[ClH:34].[ClH:34].[NH2:7][C:6]1[N:2]([CH3:1])[N:3]=[CH:4][C:5]=1[CH2:27][CH2:28][NH2:29] |f:2.3.4|

Inputs

Step One
Name
methyl N-[2-(1-methyl-5-triphenylmethylaminopyrazol-4-yl)ethyl]carbamate
Quantity
15.3 g
Type
reactant
Smiles
CN1N=CC(=C1NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CCNC(OC)=O
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 hours
Duration
13 h
WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=NN1C)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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